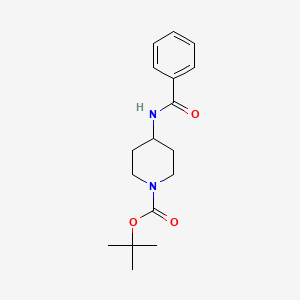

叔丁基 4-苯甲酰胺哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-benzamidopiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly relevant in the field of synthetic organic chemistry and medicinal chemistry due to its utility in constructing complex molecules with potential biological activity.

Synthesis Analysis

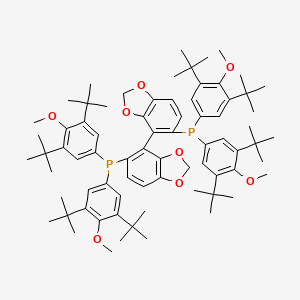

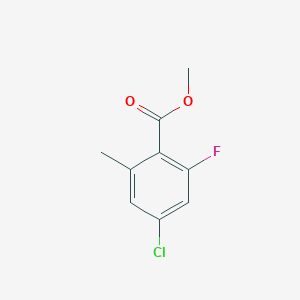

The synthesis of tert-butyl 4-benzamidopiperidine-1-carboxylate and related compounds involves multiple steps, including nucleophilic substitutions, radical reactions, and the use of chiral auxiliaries for enantioselective synthesis. For instance, tert-butyl phenylazocarboxylates, which are structurally related to tert-butyl 4-benzamidopiperidine-1-carboxylate, can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been used to prepare enantiomerically pure compounds, demonstrating the importance of stereochemistry in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-benzamidopiperidine-1-carboxylate and its derivatives can be characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonding that stabilizes the molecular conformation .

Chemical Reactions Analysis

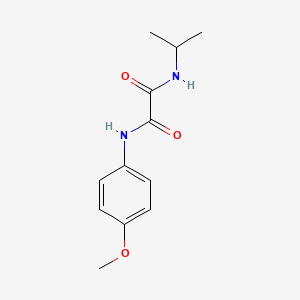

Tert-butyl 4-benzamidopiperidine-1-carboxylate can participate in a variety of chemical reactions. For example, the compound can be used as an intermediate in the synthesis of benzimidazole compounds through amination reactions . Additionally, it can be transformed into Schiff base compounds when coupled with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-benzamidopiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl and benzamido groups can affect the compound's solubility, boiling point, and stability. The intramolecular hydrogen bonds observed in some derivatives can also impact the melting point and crystal packing .

科学研究应用

聚酰胺的合成和性质

- Hsiao, Yang 和 Chen (2000) 的研究重点是合成具有柔性主链醚键和邻苯亚甲基单元的聚酰胺。这些聚酰胺显示出高热稳定性、在极性溶剂中的溶解性,并且可用于制造透明、柔韧的薄膜 (Hsiao, Yang, & Chen, 2000)。

蛋白质酪氨酸激酶抑制剂合成中的中间体

- 陈新志 (2011) 描述了叔丁基 4-甲基-3-氧代哌啶-1-甲酸酯的合成,该甲酸酯是合成新型蛋白质酪氨酸激酶 Jak3 抑制剂的中间体。这项工作概述了一种适用于工业规模放大的高效合成方法 (陈新志,2011)。

取代叔丁基哌啶甲酸酯的对映选择性合成

- Boev 等人 (2015) 实现的对映选择性合成叔丁基哌啶甲酸酯,这对于生产某些顺式和反式异构体至关重要。这项研究为有机合成中的立体化学领域做出了贡献 (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015)。

叔丁基哌啶甲酸酯作为抗癌药物中间体的合成

- 张等人 (2018) 报告了叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯的合成,这是小分子抗癌药物的重要中间体。这项研究包括优化合成方法以提高产率 (Zhang, Ye, Xu, & Xu, 2018)。

在合成有机化学中的多功能性

- Jasch, Höfling 和 Heinrich (2012) 探索了叔丁基苯偶氮甲酸酯在合成有机化学中的用途,突出了其在亲核取代和自由基反应中的多功能性 (Jasch, Höfling, & Heinrich, 2012)。

在喹唑啉抗叶酸合成中的作用

- Pawełczak 等人 (1989) 描述了喹唑啉抗叶酸的合成,对于抑制胸苷酸合酶至关重要,使用叔丁基作为羧基保护。这种合成对于开发抗癌疗法具有重要意义 (Pawełczak, Jones, Kempny, Jackman, Newell, Krzyżanowski, & Rzeszotarska, 1989)。

叔丁基哌嗪甲酸酯的合成

- 刘亚虎 (2010) 合成了叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-甲酸酯,这是生物活性苯并咪唑化合物的重要中间体 (刘亚虎,2010)。

属性

IUPAC Name |

tert-butyl 4-benzamidopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUKEOSCMFYAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-benzamidopiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)